molecular formula C33H45Cl2NO11 B146233 Enacyloxin iia CAS No. 126518-41-0

Enacyloxin iia

Cat. No.: B146233
CAS No.: 126518-41-0
M. Wt: 702.6 g/mol
InChI Key: IWBADCVFZDCUTN-RYDLOJRTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enacyloxin IIa is a promising antibacterial compound with a unique dual mechanism of action, making it a valuable tool for studying bacterial protein synthesis and for the development of novel antibiotics. It is a potent inhibitor of bacterial protein biosynthesis, with an IC50 of approximately 70 nM in poly(Phe) synthesis assays . Its primary target is elongation factor Tu (EF-Tu), the carrier of aminoacyl-tRNA to the ribosome . Binding to EF-Tu·GTP drastically increases the factor's affinity for GTP and inhibits the stimulation of GDP dissociation by EF-Ts, effectively disrupting the elongation cycle . A key feature of this compound is its dual specificity. While its main effect is on EF-Tu, it also induces an anomalous positioning of the aminoacyl-tRNA in the ribosomal A-site, which directly inhibits the incorporation of amino acids into the polypeptide chain . This dual action makes it a distinctive tool for probing the intricacies of translation. The structural basis for its activity has been elucidated through crystallography, which reveals that this compound binds at the interface of domains 1 and 3 of EF-Tu, overlapping with the binding site of the unrelated antibiotic kirromycin . This binding pocket represents a promising site for the structure-guided design of new antibacterial agents . Originally identified from Frateuria sp. W-315, the gene cluster responsible for the production of this compound has been found in Burkholderia ambifaria , highlighting the potential of underexploited bacterial resources for antibiotic discovery . Its activity against multidrug-resistant Gram-negative bacteria, such as Acinetobacter baumannii , underscores its significant research value in addressing the global antibiotic resistance crisis .

Properties

CAS No.

126518-41-0

Molecular Formula

C33H45Cl2NO11

Molecular Weight

702.6 g/mol

IUPAC Name

(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C33H45Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-24,26-27,29-31,37-38,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-/t20-,21+,23+,24-,26-,27-,29+,30?,31?/m1/s1

InChI Key

IWBADCVFZDCUTN-RYDLOJRTSA-N

SMILES

CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N

Isomeric SMILES

CC/C=C/[C@H]([C@H]([C@@H](CC(=O)C(C([C@H](C)/C(=C/C=C/C=C(\C)/C=C/C=C/C(=O)O[C@@H]1C[C@H](CC[C@@H]1O)C(=O)O)/Cl)O)O)O)Cl)OC(=O)N

Canonical SMILES

CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N

Synonyms

enacyloxin IIa
ENX IIa

Origin of Product

United States

Natural Origin and Producing Microorganisms

Related Enacyloxin Congeners

Enacyloxin IIIa and Iso-Enacyloxin IIIa

Enacyloxin IIIa and its isomer, Iso-Enacyloxin IIIa, have been identified as natural products of certain bacterial strains. Burkholderia gladioli has been reported to produce both Enacyloxin IIIa and iso-enacyloxin IIIa. biodeep.cnnih.gov Specifically, Burkholderia gladioli pv. cocovenenans ATCC 33664T is known to produce Enacyloxin IIIa. nih.govchemwhat.pl Enacyloxin IIIa has also been obtained from Frateuria sp. W-315. nih.gov

The production of iso-enacyloxin IIIa by Burkholderia gladioli has been observed in co-culture with the fungus Rhizopus microsporus. nih.gov This suggests that interactions between microorganisms in their natural environment can influence the production of specific secondary metabolites like iso-enacyloxin IIIa.

Enacyloxin IVa

Enacyloxin IVa is another member of the enacyloxin family with a documented natural origin. Frateuria sp. W-315 is a known producer of Enacyloxin IVa. nih.govmcmaster.caresearchgate.net This bacterium, previously classified under the Gluconobacter genus researchgate.net, is a significant source of enacyloxin compounds.

Interestingly, Frateuria sp. W-315 has been shown to release Enacyloxin IVa into the culture fluid. researchgate.net Subsequently, this compound can be converted to Enacyloxin IIa by the action of an extracellular enzyme known as enacyloxin oxidase (ENX oxidase). researchgate.net This indicates a potential biosynthetic pathway where Enacyloxin IVa serves as a precursor to this compound in the extracellular environment.

Compound Information Table

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The BGC responsible for Enacyloxin IIA biosynthesis was identified in Burkholderia ambifaria AMMD. capes.gov.brcardiff.ac.uknih.gov This gene cluster is described as cryptic and regulated by quorum sensing. capes.gov.brmdpi.com The identification of this BGC was crucial in linking the genetic information to the production of this compound and its stereoisomer, iso-enacyloxin IIA. capes.gov.br The BGC is encoded within a genomic island in B. ambifaria. mdpi.com The MIBiG database lists the this compound biosynthetic gene cluster from Burkholderia ambifaria AMMD with the accession number BGC0001094, classifying it as a hybrid NRPS (Type I) and PKS (Unknown) cluster. secondarymetabolites.org

Polyketide Synthase (PKS) System Architecture

The PKS system involved in this compound biosynthesis is characterized by its modular organization and an unusual architecture featuring both cis-AT and trans-AT domains. capes.gov.brcore.ac.uk

Modular PKS Organization

Modular PKSs function as assembly lines, where individual modules are responsible for the incorporation and modification of specific building blocks (acyl units) into the growing polyketide chain. Each module typically contains a set of catalytic domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), along with optional modifying domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). The this compound PKS follows this modular logic for the construction of its polyketide backbone. oup.comrsc.org The faithful ordering of these modules is essential for the correct sequence of reactions and the production of the final polyketide product. bocsci.comnih.gov

Chimeric cis-AT/ trans-AT PKS Pathway

An unusual feature of the this compound PKS is its chimeric nature, incorporating both cis-acyltransferase (AT) and trans-acyltransferase (AT) domains within the same pathway. capes.gov.brcore.ac.uk In typical cis-AT PKSs, the AT domain is an integral part of each module, while in trans-AT PKSs, the AT domain is a discrete, unlinked enzyme that serves multiple modules. rsc.org The this compound PKS pathway consists of multiple proteins with sequence similarity to cis-AT PKSs and a single protein resembling a trans-AT PKS. capes.gov.br This mixed architecture contributes to the complexity and unique nature of this compound biosynthesis.

Role of Docking Domains in Intersubunit Interactions

The precise assembly and interaction of the large polypeptide subunits within modular PKS systems are mediated by specific protein-protein interaction motifs known as docking domains (DDs). oup.combocsci.comnih.gov These domains are typically located at the N- and C-termini of the PKS subunits and ensure the correct sequential order of modules on the assembly line. oup.combocsci.comnih.gov In the this compound PKS, docking domains play a critical role in mediating the interactions between the different PKS subunits, including those from both cis-AT and trans-AT components. oup.combocsci.comnih.gov Studies on the this compound PKS have characterized the biophysical and structural aspects of the PKS/PKS interfaces, revealing that specificity is achieved through at least three functionally orthogonal classes of docking domains. bocsci.comnih.gov Furthermore, research has shown that cis-AT PKS subunits in this system incorporate docking domains with intrinsically disordered character, which can contribute to both medium affinity and high specificity at intersubunit junctions. bocsci.comnih.govrcsb.org This understanding of docking domain interactions is important for comprehending PKS function and has implications for engineered biosynthesis. bocsci.comnih.govukri.org

Nonribosomal Peptide Synthetase (NRPS) Components

While primarily a polyketide, the biosynthesis of this compound also involves components characteristic of nonribosomal peptide synthesis, classifying it as a hybrid PKS-NRPS product. researchgate.netcapes.gov.br

Hybrid PKS-NRPS Gene Clusters

The gene cluster encoding this compound biosynthesis is described as an unusual hybrid modular PKS-NRPS gene cluster. researchgate.netcapes.gov.br This indicates the presence of both PKS and NRPS domains within the enzymatic machinery. researchgate.netcapes.gov.br Hybrid PKS-NRPS systems are capable of synthesizing complex natural products that incorporate features of both polyketides and nonribosomal peptides. In the case of this compound, the involvement of NRPS components is particularly evident in the chain release mechanism and the incorporation of specific structural elements. core.ac.ukkuleuven.be For instance, a protein (Bamb_5915) with sequence similarity to NRPS condensation (C) domains is hypothesized to catalyze the condensation of the polyketide chain with (1S, 3R, 4S)-3,4-dihydroxycyclohexane carboxylic acid (DHCCA) during chain release from the PKS. core.ac.ukkuleuven.be This step highlights the hybrid nature of the biosynthetic pathway.

Here is a table summarizing some of the key components and their roles in the this compound biosynthetic pathway based on the provided information:

Component/DomainTypeRole in BiosynthesisSource Organism
BGCGene ClusterEncodes the enzymatic machinery for this compound production.Burkholderia ambifaria
PKS ModulesEnzyme SystemCatalyze the iterative condensation of acyl units to form the polyketide chain.Burkholderia ambifaria
cis-AT domainsDomainIntegral acyltransferase domains within PKS modules.Burkholderia ambifaria
trans-AT domainDomainA discrete acyltransferase enzyme acting on PKS modules.Burkholderia ambifaria
Docking DomainsProtein MotifMediate specific interactions and assembly of PKS subunits.Burkholderia ambifaria
NRPS ComponentsEnzyme SystemInvolved in aspects like chain release and incorporation of non-polyketide units.Burkholderia ambifaria
Bamb_5915EnzymeProposed to catalyze condensation during chain release (similar to NRPS C domain).Burkholderia ambifaria
Bamb_5917ProteinContains a PCP domain involved in chain release.Burkholderia ambifaria
Bamb_5919ProteinFinal PKS module containing an ACP domain for chain transfer.Burkholderia ambifaria

Standalone NRPS Condensation (C) Domain Function

In the biosynthesis of this compound, a standalone enzyme, Bamb_5915, functions as a condensation (C) domain, although it is not part of a typical modular NRPS assembly line involved in peptide bond formation between amino acids. nih.govrsc.orgresearchgate.net Instead, this C domain is crucial for the final chain release step of the polyketide product from the PKS. thieme-connect.comnih.govrsc.org Bamb_5915 catalyzes the condensation reaction between the polyketide chain, which is tethered to a peptidyl carrier protein (PCP) domain of Bamb_5917, and (1S, 3R, 4S)-3,4-dihydroxycyclohexane carboxylic acid (DHCCA). nih.govnih.govresearchgate.net This condensation results in the release of the polyketide chain from the biosynthetic machinery. nih.govnih.gov Unlike typical NRPS C domains that form peptide bonds, Bamb_5915 catalyzes a transesterification reaction, utilizing the hydroxyl group of DHCCA as a nucleophile to cleave the thioester linkage between the polyketide chain and the PCP domain. rsc.orgresearchgate.net Research indicates that this standalone C domain exhibits a degree of substrate tolerance, being able to accept several analogues of DHCCA for the condensation and chain release, which suggests potential for generating novel enacyloxin analogues through biosynthetic engineering. thieme-connect.comportlandpress.comresearchgate.netmyeventflo.com

Enzymatic Mechanism of Polyketide Chain Release

The release of the fully assembled polyketide chain from the enacyloxin PKS occurs through a distinct dual transacylation mechanism. thieme-connect.comnih.govnih.govresearchgate.net This process involves the coordinated action of a KS0 domain and the standalone Bamb_5915 C domain, mediated by the Bamb_5917 PCP domain. nih.govnih.govresearchgate.net

The dual transacylation mechanism involves two key transfer steps. First, the polyketide chain, which is initially attached to the acyl carrier protein (ACP) domain of the final PKS module (Bamb_5919), is transferred to the PCP domain of Bamb_5917. nih.govnih.govresearchgate.net This initial transacylation is catalyzed by the KS0 domain located at the C-terminus of Bamb_5919. nih.govnih.govcore.ac.uk In the second step, the Bamb_5915 C domain catalyzes the condensation of the polyketide chain, now bound to the Bamb_5917 PCP, with DHCCA, leading to the release of the mature this compound. nih.govnih.govresearchgate.net This two-step process is essential for the efficient and specific release of the polyketide product. nih.govresearchgate.net

The KS0 domain at the C-terminus of Bamb_5919 is a non-elongating ketosynthase domain, meaning it lacks the conserved histidine residue typically required for catalyzing the decarboxylative Claisen condensation reaction characteristic of canonical KS domains involved in chain elongation. nih.govconfex.com Instead, the KS0 domain in enacyloxin biosynthesis is specifically responsible for the initial transacylation event: transferring the fully assembled polyketide chain from the Bamb_5919 ACP domain to the Bamb_5917 PCP domain. nih.govnih.govcore.ac.ukconfex.com This transfer is crucial because the standalone Bamb_5915 C domain cannot directly recognize or interact effectively with the polyketide chain while it is attached to the Bamb_5919 ACP domain. nih.govresearchgate.netresearchgate.net The KS0-mediated transfer to the Bamb_5917 PCP domain overcomes this incompatibility, presenting the polyketide chain in a format that the Bamb_5915 C domain can then utilize for the subsequent condensation reaction with DHCCA. nih.govresearchgate.netresearchgate.net

The final step in the chain release mechanism is the condensation of the polyketide chain, attached to the Bamb_5917 PCP domain, with (1S, 3R, 4S)-3,4-dihydroxycyclohexane carboxylic acid (DHCCA). nih.govnih.govresearchgate.net This reaction is catalyzed by the standalone Bamb_5915 C domain. nih.govnih.govresearchgate.net The mechanism involves a transesterification where the C-3 hydroxyl group of DHCCA acts as a nucleophile, attacking the thioester bond linking the polyketide chain to the phosphopantetheine arm of the Bamb_5917 PCP domain. rsc.orgresearchgate.net This attack results in the cleavage of the thioester bond and the formation of an ester linkage between the polyketide chain and DHCCA, thereby releasing the mature this compound product from the biosynthetic machinery. nih.govrsc.orgresearchgate.net DHCCA is proposed to be biosynthesized from shikimate by enzymes encoded by genes within the enacyloxin biosynthetic gene cluster, including Bamb_5912, Bamb_5914, Bamb_5916, and Bamb_5918. researchgate.netcore.ac.uk

Regulatory Mechanisms Influencing Biosynthesis (e.g., carbon sources, growth phase)

The biosynthesis of this compound in Burkholderia ambifaria is subject to regulatory mechanisms, including those influenced by carbon sources and growth phase. Expression analysis has shown that the genes encoding the enzymes involved in enacyloxin biosynthesis are highly upregulated when the strain B. ambifaria AMMD is grown to stationary phase on glycerol (B35011) as a carbon source. researchgate.netmdpi.comacs.org This suggests that glycerol is a favorable carbon source for enacyloxin production and that the biosynthesis is linked to the bacterial growth phase, with higher production occurring as the culture enters stationary phase. researchgate.netmdpi.com Furthermore, enacyloxin production has been shown to be dependent on the N-acyl-homoserine lactone (AHL) synthase CepI, a key component of the quorum sensing system, as well as the presence of a solo LuxR-type regulator encoded within the enacyloxin biosynthesis cluster. uzh.ch This indicates that quorum sensing plays a role in regulating the expression of the genes responsible for enacyloxin biosynthesis. uzh.ch

Molecular Mechanism of Action

Identification of Ribosomal Elongation Factor Tu (EF-Tu) as the Primary Target

Enacyloxin IIa is a potent inhibitor of bacterial protein synthesis, with research identifying the ribosomal elongation factor Tu (EF-Tu) as its principal target. nih.govnih.govembopress.orgoup.com EF-Tu is a GTP-binding protein that plays the essential role of delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation. nih.gov The inhibitory action of this compound stems from its ability to hinder the release of the EF-Tu·GDP complex from the ribosome after GTP hydrolysis. nih.govsigmaaldrich.com

Interestingly, this compound is distinguished by a dual specificity, as it has been found to affect both EF-Tu and the ribosomal A-site directly. nih.govnih.govembopress.org This dual interaction leads to an incorrect positioning of the aa-tRNA, which blocks the incorporation of the amino acid into the growing polypeptide chain. nih.govnih.govembopress.org The binding site for this compound on EF-Tu is located at the interface of domains 1 and 3, a region that overlaps with the binding site of another EF-Tu inhibitor, kirromycin (B1673653), despite their structural differences. nih.gov

Detailed Inhibition of Bacterial Protein Biosynthesis

The inhibitory effect of this compound on bacterial protein synthesis is multifaceted, beginning with the disruption of the normal cycle of EF-Tu's interaction with guanine (B1146940) nucleotides and extending to the incorrect placement of aa-tRNA on the ribosome. This sequence of events effectively prohibits the transfer of the amino acid at the A-site to the elongating peptide chain. mcmaster.ca

Perturbation of EF-Tu-GTP/GDP Interactions

A central aspect of this compound's mechanism is its significant interference with the interaction between EF-Tu and its guanine nucleotide ligands, GTP and GDP. nih.govnih.govembopress.org This disruption prevents the proper cycling of EF-Tu between its active (GTP-bound) and inactive (GDP-bound) states, which is crucial for its function.

Retardation of EF-Tu-GTP Dissociation

This compound strongly retards the dissociation of the EF-Tu·GTP complex. nih.govnih.govembopress.org This effect dramatically increases the affinity of EF-Tu for GTP. nih.govnih.govembopress.org Experimental data shows a remarkable decrease in the dissociation constant (Kd) for the EF-Tu·GTP complex in the presence of the antibiotic. nih.govnih.govembopress.org

ConditionDissociation Constant (Kd) of EF-Tu·GTP
Without this compound~500 nM
With this compound~0.7 nM

This table illustrates the significant increase in binding affinity of EF-Tu for GTP caused by this compound. nih.govnih.govembopress.org

Inhibition of EF-Tu-GDP Dissociation by EF-Ts

Following the delivery of aa-tRNA to the ribosome and subsequent GTP hydrolysis, EF-Tu is released as an EF-Tu·GDP complex. The regeneration of the active EF-Tu·GTP form requires the nucleotide exchange factor EF-Ts, which facilitates the dissociation of GDP. This compound directly inhibits this crucial step. nih.govnih.govembopress.org By preventing EF-Ts from stimulating the release of GDP from EF-Tu, the antibiotic effectively traps the elongation factor in its inactive state, preventing it from participating in further rounds of elongation. nih.govnih.govembopress.org

Immobilization of EF-Tu·GDP·aa-tRNA on the Ribosome

The mechanism of action of this compound leads to the immobilization of the EF-Tu·GDP·aa-tRNA complex on the ribosome. mcmaster.ca After GTP hydrolysis on the ribosome, the EF-Tu·GDP complex would normally dissociate and leave the ribosome. However, this compound's interference prevents this release, effectively locking the complex onto the ribosome and stalling the entire translational process. nih.govmcmaster.ca

Alteration of Aminoacyl-tRNA (aa-tRNA) Conformation and Positioning

Beyond its effects on nucleotide exchange, this compound also alters the way EF-Tu interacts with aa-tRNA. While the antibiotic does not prevent the formation of a stable complex between EF-Tu·GTP and aa-tRNA, it modifies the orientation of the factor with respect to the 3' end of the aa-tRNA. nih.govnih.govembopress.org This is evidenced by the observation that in the presence of this compound, EF-Tu·GTP no longer protects the aa-tRNA from spontaneous deacylation (the cleavage of the bond between the tRNA and the amino acid). nih.govnih.govembopress.orgresearchgate.net

This altered conformation results in the anomalous positioning of the aa-tRNA when it is delivered to the ribosomal A-site. nih.govnih.govembopress.org Although the binding of the aa-tRNA to the A-site is only slightly impaired, its incorrect positioning prevents the peptidyl transferase center of the ribosome from catalyzing the formation of a peptide bond. nih.govnih.govembopress.org This ultimately inhibits the incorporation of the new amino acid into the growing polypeptide chain, bringing protein synthesis to a halt. nih.govnih.gov

Inhibition of Amino Acid Incorporation into Polypeptide Chain

This compound is a potent inhibitor of bacterial protein biosynthesis, with an IC50 for poly(Phe) synthesis of approximately 70 nM. nih.govnih.govembopress.org Its primary mechanism involves disrupting the elongation phase of translation. The antibiotic prevents the transfer of the amino acid from the aminoacyl-tRNA (aa-tRNA) located at the ribosomal A-site to the growing polypeptide chain at the P-site. nih.govmcmaster.ca This inhibition stems from the ability of this compound to induce an incorrect positioning of the aa-tRNA within the A-site. nih.govnih.govembopress.orgresearchgate.net

While this compound only slightly impairs the initial, EF-Tu-dependent binding of the aa-tRNA to the ribosome, its presence critically interferes with the subsequent step of peptide bond formation. nih.govnih.govembopress.org The activity of the peptidyl-transferase center itself, as tested by puromycin (B1679871) reactivity, is not directly affected. nih.govnih.gov Instead, the anomalous placement of the aa-tRNA caused by the antibiotic is the direct cause of the inhibition. nih.govnih.govembopress.org This effect is so profound that it is observed even when the aa-tRNA is bound to the A-site through non-enzymatic means, underscoring a direct interference at the ribosomal level. nih.govnih.govembopress.org

Comparative Analysis with Other EF-Tu Targeting Antibiotics

Structural studies reveal that both this compound and kirromycin bind to EF-Tu at the interface between domain 1 and domain 3, and their binding sites overlap. nih.govresearchgate.net Despite this overlap, their specific interactions with the amino acid residues of EF-Tu show subtle but important differences. For example, both antibiotics form hydrogen bonds with key residues like Arg123, Gln124, and Tyr160. researchgate.net However, this compound forms a hydrogen bond with the main chain of arginine 123, whereas kirromycin interacts with its side chain. researchgate.net These distinct binding nuances result in a more compact EF-Tu structure between domain I and domain II in the presence of this compound compared to kirromycin. researchgate.net

Table 1: Comparison of this compound and Kirromycin Mechanisms

Feature This compound Kirromycin
Primary Target Elongation Factor Tu (EF-Tu) Elongation Factor Tu (EF-Tu)
Binding Site on EF-Tu Overlapping site at the junction of domain 1 and domain 3. nih.govresearchgate.net Overlapping site at the junction of domain 1 and domain 3. nih.govresearchgate.net
Core Mechanism Prevents EF-Tu:GDP dissociation from the ribosome. nih.gov Prevents EF-Tu:GDP dissociation from the ribosome. nih.govmcmaster.ca
Effect on EF-Tu Conformation Induces a GTP-like conformation in the EF-Tu:GDP complex. nih.gov Maintains a GTP-like conformation after GTP hydrolysis. mcmaster.camcmaster.ca

| Specific Binding Interaction | Forms H-bond with Arg123 main chain. researchgate.net | Forms H-bond with Arg123 side chain. researchgate.net |

In contrast to this compound and kirromycin, the antibiotics pulvomycin (B1679863) and GE2270 A interfere with EF-Tu at an earlier stage of the elongation cycle. researchgate.netresearchgate.net Their mechanism does not involve trapping EF-Tu on the ribosome. Instead, they act by preventing the formation of the crucial ternary complex, which consists of EF-Tu, GTP, and an aminoacyl-tRNA (aa-tRNA). researchgate.netnih.govscilit.com

This fundamental difference in mechanism is a direct result of their distinct binding sites on EF-Tu. researchgate.netnih.gov

Pulvomycin's binding site is extensive, stretching from the domain 1-3 interface to domain 2, where it physically blocks the binding of the aa-tRNA. nih.gov

GE2270 A primarily binds to domain 2 of EF-Tu, with some contact to domain 1. researchgate.net This interaction also sterically hinders the association of the 3'-aminoacyl end of the aa-tRNA with EF-Tu. researchgate.netnih.gov

Therefore, while all four antibiotics target EF-Tu, they can be divided into two groups based on their mode of action: this compound and kirromycin, which stall the ribosome post-delivery of aa-tRNA, and pulvomycin and GE2270 A, which prevent the aa-tRNA from ever forming a stable complex with EF-Tu for delivery to the ribosome. nih.govresearchgate.net

Table 2: Distinct Mechanisms of EF-Tu Inhibitors

Antibiotic Primary Mechanism Stage of Interference
This compound Traps EF-Tu*GDP complex on the ribosome. mcmaster.canih.gov After binding of the EF-TuGTPaa-tRNA complex to the ribosome.
Kirromycin Traps EF-Tu*GDP complex on the ribosome. nih.govmcmaster.ca After binding of the EF-TuGTPaa-tRNA complex to the ribosome.
Pulvomycin Prevents formation of the EF-TuGTPaa-tRNA ternary complex. nih.govscilit.com Before delivery of aa-tRNA to the ribosome.

| GE2270 A | Prevents formation of the EF-TuGTPaa-tRNA ternary complex. researchgate.netnih.gov | Before delivery of aa-tRNA to the ribosome. |

Dual Specificity: Direct Interaction with both EF-Tu and Ribosomal A-Site

A defining and unique characteristic of this compound is its dual specificity, targeting both EF-Tu and the ribosomal A-site directly. nih.govnih.govembopress.orgresearchgate.net This dual action distinguishes it from other known EF-Tu inhibitors. While its interaction with EF-Tu is critical for locking the factor in place, the antibiotic also exerts a direct effect on the ribosome to inhibit peptide bond formation. nih.govnih.gov

The evidence for this dual mechanism comes from experiments showing that this compound inhibits the incorporation of an amino acid into a growing polypeptide chain even when the aa-tRNA is bound to the A-site non-enzymatically (i.e., without the involvement of EF-Tu). nih.govnih.govembopress.org This finding demonstrates that the antibiotic's action is not solely mediated through EF-Tu. By directly affecting both the elongation factor and the ribosomal A-site, this compound induces an anomalous positioning of the aa-tRNA. nih.govnih.govembopress.org This incorrect placement physically prevents the amino acid from being added to the polypeptide chain, effectively halting protein synthesis. nih.govembopress.orgresearchgate.net Consequently, this compound was identified as the first antibiotic to possess this dual-targeting capability. nih.govnih.govembopress.orgresearchgate.net

Structural Biology of Target Interactions

X-ray Crystallographic Analysis of EF-Tu-Enacyloxin IIa Complexes

The precise molecular interactions between enacyloxin IIa and its target, EF-Tu, have been elucidated through high-resolution X-ray crystallography. A key study provided the crystal structure of the Escherichia coli EF-Tu in complex with a non-hydrolyzable GTP analog (GDPNP) and this compound, resolved to 2.3 Å nih.gov. This structural analysis revealed the exact binding location of the antibiotic on the protein.

Further crystallographic work on a ternary complex involving EF-Tu from Thermus aquaticus, Phe-tRNAPhe, GDPNP, and this compound was solved at a resolution of 3.1 Å nih.govnih.gov. These structures have been fundamental in visualizing the binding mode of this compound and comparing it to other antibiotics that target EF-Tu, such as kirromycin (B1673653) nih.govnih.gov. The availability of these structures in the Protein Data Bank (PDB), for instance, under accession code 1OB5, has enabled detailed molecular-level examination of the antibiotic-protein interface nih.govnih.gov.

Crystallographic Data for EF-Tu-Enacyloxin IIa Complexes
ComplexOrganismResolution (Å)PDB IDReference
EF-Tu·GDPNP·this compoundEscherichia coli2.32BVN nih.gov
Phe-tRNAPhe·EF-Tu·GDPNP·this compoundThermus aquaticus3.11OB5 nih.govnih.gov

Elucidation of the EF-Tu Binding Pocket

Crystallographic data unequivocally show that this compound binds to a pocket located at the interface of domains 1 and 3 of the EF-Tu protein nih.govnih.govasm.org. This strategic location is critical to the antibiotic's function. EF-Tu is a G-protein that cycles between an active GTP-bound state and an inactive GDP-bound state, a process involving large-scale conformational changes and movement between its three domains wikipedia.org. By binding at the hinge region between domains 1 and 3, this compound effectively locks the protein in a specific conformation, preventing the necessary structural rearrangements for its release from the ribosome nih.govasm.orgwikipedia.org. This binding site significantly overlaps with that of another EF-Tu inhibitor, kirromycin, despite the two antibiotics having unrelated chemical structures nih.govnih.gov.

The binding site for this compound on EF-Tu is characterized as a hydrophobic pocket nih.gov. The antibiotic's polyene tail inserts into this pocket, establishing hydrophobic interactions that contribute to the stability of the complex. Structural comparisons with the antibiotic kirromycin, which has a higher binding affinity, show that kirromycin possesses a longer tail that more fully occupies this hydrophobic pocket nih.gov. This difference in the extent of interaction within the hydrophobic pocket helps to explain the observed differences in binding affinity between the two molecules nih.gov. The interactions established by this compound within this pocket are sufficient to stabilize a conformation that ultimately stalls the translation process.

Conformational Dynamics of EF-Tu Upon this compound Binding

The binding of this compound to EF-Tu induces and stabilizes significant conformational changes that are central to its inhibitory mechanism. When bound to EF-Tu in its GDP state, this compound forces the protein to adopt a conformation that closely resembles its active, GTP-bound state nih.gov. This mimicry is a key aspect of its mode of action.

Normally, after delivering an aminoacyl-tRNA to the ribosome, EF-Tu hydrolyzes GTP to GDP, causing a major conformational change that lowers its affinity for the tRNA and the ribosome, leading to its release wikipedia.org. This compound prevents this release nih.govwikipedia.orgmcmaster.ca. By binding at the interface of domains 1 and 3, the antibiotic acts like a wedge, preventing the large-scale domain movements required for EF-Tu to adopt its canonical GDP-bound "open" conformation and dissociate from the ribosome asm.org.

The crystal structure of the EF-Tu·GDPNP·this compound complex revealed a disordered effector region in domain 1 nih.gov. This region is crucial for interacting with the ribosome and for GTP hydrolysis. The disorder suggests that the antibiotic's presence perturbs the normal conformational state of this critical loop. In the presence of tRNA, this region becomes stabilized through interactions with the tRNA molecule nih.gov. Furthermore, studies using collision-induced unfolding have shown that the binding of this compound stabilizes the compact fold of EF-Tu, further demonstrating its profound effect on the protein's structural dynamics nih.gov. This stabilization effectively traps EF-Tu·GDP on the ribosome, thereby halting protein synthesis mcmaster.ca.

Mechanisms of Antimicrobial Resistance to Enacyloxin Iia

Identification of Resistance-Conferring Mutations in EF-Tu

Analysis of resistant mutants has been instrumental in understanding the mechanism of action of enacyloxin IIa and the basis of resistance. nih.gov Research in Escherichia coli has led to the discovery of several resistant EF-Tu species resulting from specific amino acid substitutions. nih.govresearchgate.net

Specific point mutations in the E. coli EF-Tu protein have been identified that confer resistance to this compound. These include the amino acid substitutions Q124K, G316D, Q329H, and A375T. mcmaster.canih.govresearchgate.net These mutations are located in regions of EF-Tu that are crucial for its interaction with the ribosome and antibiotics like this compound. nih.govresearchgate.net Notably, some of these mutations are also linked to resistance to kirromycin (B1673653), another EF-Tu targeting antibiotic, although the degree of resistance conferred by each mutation can differ between the two antibiotics. nih.govresearchgate.net

Molecular Basis of Resistance Phenotypes

The identified mutations in EF-Tu confer resistance to this compound through several molecular mechanisms that interfere with the antibiotic's ability to bind to or influence the function of EF-Tu during the translation cycle. nih.govresearchgate.net

One mechanism of resistance involves mutations that directly obstruct the binding of this compound to the EF-Tu-GTP complex. nih.govresearchgate.net These amino acid changes can alter the conformation of the antibiotic binding site located at the interface of domains 1 and 3 of EF-Tu, reducing the affinity of this compound for the mutated EF-Tu. nih.govnih.gov

Another mechanism observed in resistant mutants is the enhanced release of this compound from EF-Tu after GTP hydrolysis has occurred. nih.govresearchgate.net In the presence of sensitive EF-Tu, this compound traps the EF-Tu-GDP complex on the ribosome. nih.govmdpi.com However, certain mutations can facilitate the dissociation of the antibiotic from EF-Tu-GDP, allowing the release of EF-Tu from the ribosome and the continuation of protein synthesis. nih.govresearchgate.net

A third mechanism contributing to resistance involves a reduced affinity of the EF-Tu-GDP-enacyloxin IIa complex for aminoacyl-tRNA at the ribosomal A-site. nih.govresearchgate.net this compound typically stabilizes the binding of aminoacyl-tRNA to the ribosome by preventing the release of EF-Tu-GDP. nih.govmdpi.com However, resistance mutations can weaken the interaction between the EF-Tu-GDP-antibiotic complex and aminoacyl-tRNA, thereby allowing the release of the complex from the ribosome and enabling subsequent steps of translation. nih.govresearchgate.net

Dominance of Sensitivity in Mixed EF-Tu Populations

Interestingly, studies have shown that this compound sensitivity is dominant in a mixed population of resistant and wild-type (sensitive) EF-Tu proteins. nih.govresearchgate.netasm.org This means that even if a bacterium produces both sensitive and resistant forms of EF-Tu, the presence of the sensitive EF-Tu is sufficient to maintain susceptibility to the antibiotic. nih.govresearchgate.netasm.org The proposed explanation for this phenomenon is that a ribosome encountering a sensitive EF-Tu molecule becomes stalled by the antibiotic, effectively blocking the translation of the mRNA for ribosomes located upstream, regardless of whether those ribosomes are associated with resistant EF-Tu. nih.govresearchgate.netasm.org This "ribosome queuing" effect highlights the potent inhibitory mechanism of this compound and suggests a barrier to the development of complete resistance in bacteria with multiple tuf genes. asm.orgresearchgate.net

Here is a table summarizing the specific E. coli EF-Tu mutations discussed and their impact on this compound resistance:

EF-Tu Mutation (E. coli)Effect on this compound Resistance
Q124KConfers resistance mcmaster.canih.govresearchgate.net
G316DConfers resistance mcmaster.canih.govresearchgate.net
Q329HConfers resistance mcmaster.canih.govresearchgate.net
A375TConfers resistance; may contribute directly to this compound binding at the domain 1-3 interface mcmaster.canih.govresearchgate.net

Pre Clinical Biological Activity and Spectrum of Action

Broad-Spectrum Activity Against Bacterial Pathogens

Pre-clinical studies have demonstrated that enacyloxin IIA exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. ukri.orgresearchgate.netmedchemexpress.com Its activity has been noted against various bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, Enterococcus faecium, and Acinetobacter baumannii. oup.com While showing moderate activity against some Gram-positive bacteria like MRSA and E. faecium, some Gram-negative bacteria have shown resistance at clinically relevant concentrations. acs.org

Efficacy Against Multidrug-Resistant (MDR) Strains

A significant area of research for this compound is its efficacy against multidrug-resistant bacterial strains. ukri.orgacs.org Its mechanism of inhibiting protein synthesis via EF-Tu allows it to bypass certain common resistance mechanisms. researchgate.net

Acinetobacter baumannii

This compound has shown clinically relevant activity against Acinetobacter baumannii, a problematic multidrug-resistant Gram-negative pathogen frequently associated with hospital-acquired infections. researchgate.netukri.orgacs.orgcore.ac.ukresearchgate.net Studies have reported minimum inhibitory concentrations (MICs) for this compound against A. baumannii. researchgate.netresearchgate.net

Bacterial SpeciesThis compound MIC Range (mg/L)Source Strain
Acinetobacter baumannii3Burkholderia ambifaria

Note: Data compiled from cited sources. researchgate.netresearchgate.net

Neisseria gonorrhoeae (including extensively drug-resistant isolates)

This compound has demonstrated antimicrobial activity against Neisseria gonorrhoeae, including antibiotic-susceptible and resistant isolates. oup.comresearchgate.netnih.gov Research indicates that the presence of defined high-level resistance to frontline antibiotics such as azithromycin, ceftriaxone, tetracycline, and ciprofloxacin (B1669076) had no impact on the MIC values of this compound against N. gonorrhoeae. oup.comresearchgate.netnih.gov

Bacterial SpeciesThis compound MIC Range (mg/L)Notes
Neisseria gonorrhoeae0.015–0.06Active against susceptible and multidrug-resistant isolates. oup.comresearchgate.netnih.gov

Note: Data compiled from cited sources. oup.comresearchgate.netnih.gov

Ureaplasma spp. (including macrolide, tetracycline, and ciprofloxacin-resistant strains)

Activity of this compound against Ureaplasma spp., including strains resistant to macrolides, tetracycline, and ciprofloxacin, has been investigated. oup.comresearchgate.netnih.gov Studies using broth micro-dilution and growth kinetic assays have determined the MIC range for this compound against Ureaplasma spp. oup.comnih.gov A clear dose-dependent effect was observed. oup.comresearchgate.netnih.gov

Bacterial SpeciesThis compound MIC Range (mg/L)Notes
Ureaplasma spp.4–32Active against macrolide, tetracycline, and ciprofloxacin-resistant strains; dose-dependent effect. oup.comresearchgate.netnih.gov

Note: Data compiled from cited sources. oup.comresearchgate.netnih.gov

Activity Against Specific Bacterial Genera

Beyond broad-spectrum and MDR activity, this compound has shown specific activity against certain bacterial genera.

Burkholderia multivorans and Burkholderia dolosa

This compound, produced by B. ambifaria, has demonstrated activity against Burkholderia multivorans and Burkholderia dolosa, which are members of the Burkholderia cepacia complex (Bcc). mdpi.comresearchgate.netnih.govresearchgate.net This activity was initially identified through screening Burkholderia cepacia complex isolates for antimicrobial activity against cystic fibrosis microbial pathogens. researchgate.netnih.gov

Bacterial SpeciesActivity Against this compoundSource Strain
Burkholderia multivoransInhibitedBurkholderia ambifaria
Burkholderia dolosaInhibitedBurkholderia ambifaria

Note: Data compiled from cited sources. mdpi.comresearchgate.netnih.govresearchgate.net

Mycobacterium tuberculosis

Research indicates that while a related antibiotic, gladiolin (also a polyketide produced by Burkholderia gladioli), shows potent activity against Mycobacterium tuberculosis H37Rv by inhibiting RNA polymerase, this compound's activity against M. tuberculosis is not explicitly detailed in the provided search results focusing on this pathogen researchgate.netcardiff.ac.uk. However, this compound's target, EF-Tu, is a conserved GTPase in bacteria, including M. tuberculosis, suggesting a potential, though not specifically elaborated upon in these sources, area of investigation nih.gov.

Staphylococcus aureus

This compound has demonstrated activity against Staphylococcus aureus researchgate.netnih.gov. Studies have shown that this compound exhibits potent antimicrobial activity against S. aureus researchgate.net. It has been found to be effective against a variety of methicillin-resistant Staphylococcus aureus (MRSA) strains researchgate.netasm.org. One study highlighted the broad antibacterial activity of a compound (MGC-10) that inhibits the ternary complex formation involving EF-Tu, aminoacyl-tRNA, and GTP, noting that prototype compounds for this mechanism include this compound researchgate.netasm.org. This compound (MGC-10) was effective against all tested strains of MRSA obtained from hospital infections researchgate.netasm.org.

Enterococcus faecium

This compound has shown activity against Enterococcus faecium researchgate.netnih.gov. Moderate activity against E. faecium has been observed cardiff.ac.ukacs.org.

Inhibition of Organellar Protein Synthesis in Eukaryotic Pathogens (e.g., Plasmodium falciparum)

Enacyloxins have attracted considerable attention due to their inhibitory activity toward organellar protein synthesis in Plasmodium falciparum, the causative agent of malaria okayama-u.ac.jptandfonline.comresearchgate.nettandfonline.com. The elongation factor Tu (EF-Tu) in P. falciparum is encoded by the tuf gene of the plastid organelle nih.gov. In vitro studies have shown that demonstrable complexes were formed between a recombinant version of P. falciparum EF-Tu(pl) and inhibitors that bind to different sites on EF-Tu, including this compound nih.gov. This indicates that this compound can inhibit the EF-Tu of the P. falciparum plastid, affecting organellar protein synthesis nih.gov.

In vitro Susceptibility Determination Methodologies (e.g., MIC assays, growth kinetic assays)

In vitro susceptibility of bacterial pathogens to this compound has been determined using various methodologies, including minimum inhibitory concentration (MIC) assays and growth kinetic assays oup.comresearchgate.netresearchgate.netcardiff.ac.uk.

For organisms like Neisseria gonorrhoeae, agar (B569324) dilution assays have been used to determine MIC values for this compound oup.comresearchgate.netcardiff.ac.uk. For Ureaplasma spp., broth micro-dilution and growth kinetic assays have been employed oup.comresearchgate.netresearchgate.netcardiff.ac.uk. Growth kinetic assays allow for the observation of the dose-dependent effect of this compound on the growth over time oup.comresearchgate.netresearchgate.net.

Data from susceptibility testing against N. gonorrhoeae showed an MIC range for this compound between 0.015 and 0.06 mg/L oup.comresearchgate.net. For Ureaplasma spp., the MIC range was determined to be between 4 and 32 mg/L using broth microdilution researchgate.netresearchgate.net. Growth kinetic assays for Ureaplasma parvum demonstrated a clear dose-dependent inhibition of growth with this compound researchgate.netresearchgate.net.

Table 1: Summary of In Vitro Susceptibility Data

PathogenMethodologies UsedMIC Range (mg/L)Notes
Neisseria gonorrhoeaeAgar dilution0.015 – 0.06Activity observed against susceptible and multi-drug resistant isolates. oup.comresearchgate.net
Ureaplasma spp.Broth micro-dilution, Growth kinetics4 – 32Dose-dependent inhibition of growth observed in kinetic assays. researchgate.netresearchgate.net
Staphylococcus aureusNot specified in detail in sourcesNot specifiedPotent activity reported, including against MRSA strains. researchgate.netresearchgate.netasm.org
Enterococcus faeciumNot specified in detail in sourcesNot specifiedModerate activity reported. cardiff.ac.ukacs.org

Chemical Synthesis and Structural Modifications

Total Synthesis Strategies for Enacyloxin IIa

The total synthesis of this compound is a complex undertaking that has been approached through a convergent strategy, which involves the independent synthesis of key fragments followed by their strategic coupling. This approach allows for the development of versatile synthetic routes to access and modify different parts of the enacyloxin framework, which is crucial for structure-activity relationship (SAR) studies. eventsair.com

A common retrosynthetic disconnection strategy for this compound involves breaking the molecule down into two primary building blocks: the chlorinated polyunsaturated acyl chain (C1-C23) and the polyhydroxylated cyclohexane (B81311) head group. eventsair.comnih.gov The final step in this strategy is typically an esterification reaction to connect the acyl chain with the cyclohexane moiety. eventsair.comnih.gov The synthesis of the acyl chain itself is further broken down into smaller, more manageable fragments. eventsair.com

The synthesis of the C1-C23 chlorinated polyunsaturated acyl chain is a notable challenge due to its multiple stereocenters and conjugated polyene system. researchgate.netnih.gov Researchers have developed strategies that involve the sequential construction of this chain, paying close attention to the stereochemical control of its various functional groups. nih.govacs.org

One successful approach involves building the chlorinated undecapentaenoic portion of the chain through a sequence of carefully chosen reactions. researchgate.net This strategy focuses on establishing the correct geometry of the double bonds and the stereochemistry of the chlorinated centers. nih.govacs.org

The construction of the polyene system in the acyl chain relies heavily on stereoselective alkene and alkyne-forming reactions. Key reactions employed include:

Tsuji's alkyne syn allyl-chlorination: This reaction is used to introduce a chlorine atom and an allyl group across an alkyne in a stereospecific manner. researchgate.net

E-selective Pd/Cu-catalyzed allene-alkyne coupling: This coupling reaction is instrumental in extending the conjugated system with high control over the E-geometry of the newly formed double bond. researchgate.netacs.org

Z-selective Kaneda's alkyne allylchlorination: This method provides a way to achieve a Z-configured chlorinated olefin. nih.govacs.org

Horner-Wadsworth-Emmons (HWE) olefination: This classic olefination reaction is used to link fragments and establish E-alkenes within the polyene chain. eventsair.comresearchgate.net

Dehydration: Dehydration reactions are used to generate further double bonds within the conjugated system. researchgate.net

These reactions are carefully sequenced to build the complex undecapentaenoic chain with the desired stereochemistry. nih.govacs.org

A critical aspect of the synthesis is the precise control of the stereochemistry at the chlorinated centers. The C18 chlorinated stereogenic center, in particular, has been a focus of synthetic efforts. researchgate.net Organocatalyzed aldehyde α-chlorination has been successfully implemented to control the stereochemistry at this position. researchgate.net

Furthermore, the challenging syn-anti stereochemical triad (B1167595) of the -OH/-Cl/-OCONH₂ groups at positions C17-C19 has been addressed through a highly diastereoselective Mukaiyama aldol (B89426) reaction, which sets the relative stereochemistry of the hydroxyl and chloro groups. nih.govacs.org

The synthesis of the (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid moiety, the core of the cyclohexane fragment shared by all enacyloxins, has been achieved through efficient and stereoselective routes. researchgate.nettandfonline.com The primary goal is to produce this enantiomerically pure fragment in good yield. nih.gov

An effective and high-yielding synthesis of the cyclohexane moiety starts from the readily available chiral pool material, D-quinic acid. tandfonline.comnih.gov This approach utilizes a successive Barton-McCombie deoxygenation as a key step to remove specific hydroxyl groups from the starting material, ultimately leading to the desired protected cyclohexane fragment. tandfonline.comnih.gov This method represents a significant improvement over previous, longer synthetic sequences. tandfonline.com

Key Steps in the Synthesis from D-quinic acid:

Step Reaction Purpose
1 Protection of hydroxyl and carboxyl groups To prevent unwanted side reactions
2 Barton-McCombie Deoxygenation (successive) Stereoselective removal of hydroxyl groups

This synthetic route provides a practical and efficient means to access the crucial cyclohexane component of this compound. tandfonline.comnih.gov

The assembly of the major fragments of this compound relies on key coupling reactions to form the final complex structure.

The Mukaiyama aldol reaction , a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, plays a pivotal role. nih.govwikipedia.orgrsc.org Specifically, a highly diastereoselective Mukaiyama aldol reaction is employed to couple the C1-C16 ketone fragment with the aldehyde containing the C17-C19 segment. researchgate.netnih.gov This reaction is critical for establishing the correct stereochemistry of the syn-anti -OH/-Cl relationship in the acyl chain. nih.govacs.org The reaction typically involves a silyl enol ether attacking an aldehyde in the presence of a Lewis acid like titanium tetrachloride, leading to a β-hydroxy carbonyl compound. nih.govwikipedia.orgnih.govorganic-chemistry.org

The final step in the biosynthesis and a target for total synthesis is the esterification that links the fully assembled polyketide chain to the (1S,3R,4S)-3,4-dihydroxycyclohexane carboxylic acid (DHCCA). nih.govnih.gov In the biosynthetic pathway, this is catalyzed by a condensation (C) domain-containing protein, which forms the ester bond. nih.gov Synthetic strategies mimic this by employing robust esterification methods to complete the synthesis of this compound. eventsair.com

Synthesis of the Cyclohexane Fragment

Investigations of Intramolecular Rearrangements (e.g., acyl group migration)

Investigations into the chemical stability of this compound have revealed a notable intramolecular rearrangement, specifically the migration of its long-chain acyl group. nih.gov This phenomenon was observed during the purification of this compound methyl ester. tandfonline.com

Detailed studies have shown that when this compound methyl ester is in a non-protic solvent, it can undergo rearrangement under acidic conditions. nih.gov Such conditions can be provided by the surface of a silica (B1680970) gel TLC plate or through the addition of a catalytic amount of p-toluenesulfonic acid. tandfonline.com This rearrangement does not proceed when the compound is in a polar protic solvent. nih.gov

The structural elucidation of the rearranged product confirmed that the axial 3-acyl group on the cyclohexane ring of the this compound methyl ester migrates to the equatorial hydroxyl substituent at the 4-position of the cyclohexane ring. tandfonline.comtandfonline.com This results in the formation of the 4-acyl analog. nih.gov The migration of the acyl group is thought to be influenced by intramolecular hydrogen bonding in aprotic solvents, whereas in polar solvents, solvation of the molecule hinders this rearrangement. tandfonline.comtandfonline.com

This rearrangement was first suggested when purification of this compound methyl ester by preparative thin-layer chromatography (PTLC) on silica gel showed two distinct bands after the plate was allowed to stand for over an hour before development. tandfonline.com When the sample was developed immediately, only a single band was observed. tandfonline.com After standing for 10 hours at 20°C, development with a solvent system of CH2Cl2–THF (2:1) yielded two bands with Rf values of 0.61 and 0.49. tandfonline.com The band with the Rf value of 0.49 was identified as the original this compound methyl ester, while the band with the Rf value of 0.61 was the rearranged 4-acyl isomer. tandfonline.comtandfonline.com A similar acyl migration was also observed when this compound methyl ester was treated with p-toluenesulfonic acid in dichloromethane (B109758) at room temperature. tandfonline.com

Detailed analysis of the ¹H-NMR and ¹³C-NMR spectra of the rearranged product confirmed the structural change. Notably, the chemical shift of position 3 moved to a higher field, while the chemical shift of position 4 moved to a lower field in the rearranged isomer, which is consistent with the migration of the acyl group from the 3-position to the 4-position. tandfonline.com

Table 1: Physicochemical Data of this compound Methyl Ester and its Rearranged Isomer

Property This compound Methyl Ester (1) Rearranged 4-Acyl Isomer (2) Reference
Rf value (CH2Cl2–THF, 2:1) 0.49 0.61 tandfonline.comtandfonline.com
¹H-NMR (Position 3) Shift indicating acylation Shift to a higher field tandfonline.com
¹H-NMR (Position 4) Shift indicating free hydroxyl Shift to a lower field tandfonline.com
¹³C-NMR (Position 3) Shift indicating acylation Shift to a higher field tandfonline.com
¹³C-NMR (Position 4) Shift indicating free hydroxyl Shift to a lower field tandfonline.com
Condition for Rearrangement - Acidic (Silica gel, p-TsOH in CH2Cl2) nih.govtandfonline.com
Solvent for Rearrangement - Non-protic nih.gov
Solvent Inhibiting Rearrangement - Polar protic (e.g., Methanol) nih.govtandfonline.com

Biosynthetic Engineering and Analog Development

Strategies for Modifying the Enacyloxin Polyketide Synthase

The biosynthesis of enacyloxin IIa is governed by an unusual hybrid modular polyketide synthase (PKS) system. researchgate.netnih.gov A key strategy for modifying the final product lies in understanding and manipulating the unique chain release mechanism from this PKS assembly line. nih.govthieme-connect.com

The chain release is not accomplished by a typical thioesterase domain but through a novel dual transacylation mechanism . thieme-connect.comthieme-connect.com This process involves several key enzymatic domains encoded by the enacyloxin gene cluster:

Bamb_5919 (Final PKS module): The C-terminus of this protein contains a non-elongating ketosynthase (KS⁰) domain. nih.govresearchgate.net This KS⁰ domain's primary role is to transfer the fully assembled polyketide chain from the acyl carrier protein (ACP) domain of Bamb_5919 to a separate, standalone peptidyl carrier protein (PCP) unit. nih.govresearchgate.net

Bamb_5917 (Peptidyl Carrier Protein): This discrete PCP domain acts as a shuttle, accepting the polyketide chain from the KS⁰ domain of Bamb_5919. nih.govnih.gov

Bamb_5915 (NRPS Condensation Domain): This standalone enzyme, which shows homology to nonribosomal peptide synthetase (NRPS) condensation (C) domains, catalyzes the final release step. nih.govresearchgate.net It condenses the polyketide chain from the Bamb_5917 PCP domain with (1S, 3R, 4S)-3,4-dihydroxycyclohexane carboxylic acid (DHCCA). nih.govresearchgate.net

This intricate mechanism is necessary because the C domain (Bamb_5915) can recognize the polyketide chain when it is attached to the Bamb_5917 PCP domain, but not when it is on the upstream ACP domain of the main PKS module. nih.gov The KS⁰ domain-mediated translocation is therefore a critical step that circumvents this recognition issue. nih.govresearchgate.net

Genetic manipulation of the genes encoding these proteins, such as creating in-frame deletions of bamb_5915 and bamb_5917, confirms their essential role by abolishing enacyloxin production. nih.govresearchgate.net Understanding this unique chain-release pathway provides a clear target for modification. By altering these specific domains or feeding the system with modified substrates, the structure of the final enacyloxin product can be purposefully engineered. nih.govthieme-connect.com

Rational Design for New-to-Nature Enacyloxin Analogues

Rational design of novel enacyloxin analogues is guided by the detailed structural and biochemical understanding of its biosynthetic pathway. myeventflo.comresearchgate.net The primary strategy revolves around the enzymatic machinery responsible for chain release, which has been shown to be remarkably flexible. myeventflo.comnih.gov

One attractive approach involves creating mutants of the producing organism, Burkholderia ambifaria, that are blocked in the biosynthesis of the natural chain-releasing substrate, DHCCA. nih.gov These mutant strains can then be fed various chemically synthesized analogues of DHCCA. If the biosynthetic enzymes, particularly the NRPS C domain (Bamb_5915), accept these new building blocks, they will be incorporated into the final structure, yielding "new-to-nature" enacyloxin analogues. nih.gov

This "mutasynthesis" approach is powerful because it leverages the natural enzymatic assembly line while introducing targeted chemical diversity at a specific position. nih.gov Furthermore, the ability of the Bamb_5915 C domain to accept a range of thioesters as acyl donors suggests that it may also be possible to generate analogues with modifications to the polyketide chain itself through the manipulation of tailoring genes and other biosynthetic engineering strategies. nih.gov These rational approaches open avenues for creating custom compounds and exploring the chemical space around the enacyloxin scaffold. researchgate.net

Exploitation of Substrate Tolerance of Biosynthetic Enzymes (e.g., NRPS C domain)

A cornerstone of developing enacyloxin analogues is the exploitation of the broad substrate tolerance of the NRPS-like C domain, Bamb_5915. nih.govthieme-connect.com This enzyme catalyzes the esterification reaction that releases the polyketide chain, and in vitro studies have demonstrated its remarkable flexibility in accepting substrates other than its native acyl acceptor, DHCCA. nih.govresearchgate.net

Biochemical assays using the acetylated Bamb_5917 PCP domain as a mimic for the natural acyl donor have shown that Bamb_5915 can utilize a wide variety of DHCCA analogues. nih.gov The enzyme accepts variations in ring size, degree of unsaturation, stereochemistry, and substitution patterns. nih.gov It can even process acyclic analogues, indicating that the minimal requirement for substrate acceptance appears to be the 1,3-juxtaposition of a carboxyl group and a nucleophile. nih.gov This promiscuity provides a powerful tool for generating a diverse library of enacyloxin analogues by feeding precursor molecules to engineered strains. nih.gov

The table below summarizes the findings from in vitro assays testing the substrate scope of the Bamb_5915 C domain.

Substrate StatusCompound Name / Description
Accepted (1S, 3R, 4S)-3,4-dihydroxycyclohexane carboxylic acid (DHCCA) (Natural Substrate)
Accepted Carbocyclic analogues with varied ring size and unsaturation
Accepted Carbocyclic analogues with varied substitution patterns and stereochemistry
Accepted Acyclic analogues such as γ-aminobutyric acid
Not Accepted Various other tested dihydroxycyclohexane carboxylic acid analogues
This table is based on data from biochemical analyses of the Bamb_5915 enzyme's substrate specificity. nih.govresearchgate.net

Approaches to Elucidate Structure-Activity Relationships (SAR) through Analogue Synthesis

A primary goal of generating enacyloxin analogues is to elucidate the structure-activity relationship (SAR) of the natural product. nih.gov SAR studies are crucial for identifying which parts of the molecule are essential for its antibiotic activity and which can be modified to improve its pharmacological properties. mdpi.comresearchgate.net

By creating a library of enacyloxin analogues with targeted modifications to the DHCCA moiety and potentially the polyketide backbone, researchers can systematically evaluate how these structural changes affect biological activity. nih.gov Each new analogue is tested for its potency against key pathogens like A. baumannii. nih.gov

This process allows for the mapping of key interactions between the antibiotic and its cellular target, the elongation factor Tu (EF-Tu). researchgate.net For example, by comparing the activity of an analogue with a modified cyclohexyl ring to the parent compound, researchers can infer the importance of that ring's specific stereochemistry or hydroxylation pattern for binding to the target. nih.gov The collective data from these analyses will build a comprehensive SAR model. nih.gov Such a model is an important milestone, providing a roadmap for the rational design of a future therapeutic agent with optimized efficacy and drug-like properties. nih.gov

Future Research Avenues in Antimicrobial Drug Discovery

Addressing Challenges in Chemical Stability for Therapeutic Application

A significant hurdle for the clinical application of Enacyloxin IIa is its chemical instability. ukri.org Research indicates that this compound is not stable enough for direct therapeutic use, presumably due to the presence of an ester group that is susceptible to hydrolysis in vivo. ukri.org This inherent instability necessitates chemical modifications to the this compound structure to improve its pharmacokinetic properties and stability within a biological environment. Future research in this area will focus on identifying specific sites of instability and developing synthetic strategies to create stable analogs while retaining or enhancing antimicrobial activity.

Development of Novel Antibiotics with Underexplored Cellular Targets

Strategic Combat Against Emerging Multidrug Resistance

Multidrug resistance (MDR) in bacteria is a critical global health threat. This compound has demonstrated activity against several problematic multidrug-resistant pathogens. Notably, it shows clinically relevant activity against Acinetobacter baumannii, a Gram-negative bacterium frequently associated with hospital-acquired infections and known for its extensive drug resistance. researchgate.netukri.orgresearchgate.netnih.govesrf.fr Studies have reported minimum inhibitory concentrations (MICs) for this compound against A. baumannii. researchgate.netnih.gov

Furthermore, this compound has shown antimicrobial activity against Neisseria gonorrhoeae, including multidrug-resistant isolates. bocsci.comoup.comvt.edu Research indicates that the presence of resistance to frontline antibiotics in N. gonorrhoeae had no effect on the MIC values of this compound. bocsci.comoup.com This suggests that this compound's mechanism of action is distinct from the resistance mechanisms affecting current treatments for these pathogens, highlighting its potential as a valuable compound in the fight against MDR.

Table 1: Antimicrobial Activity of this compound Against Select Pathogens

PathogenRelevant Activity/MIC RangeSource
Acinetobacter baumanniiClinically relevant activity, MIC = 3 μg/ml researchgate.netnih.gov ukri.orgresearchgate.netnih.gov
Neisseria gonorrhoeaeActive against susceptible and resistant isolates, MIC range: 0.015–0.06 mg/l bocsci.comoup.com bocsci.comoup.comvt.edu
Ureaplasma spp.MIC range: 4–32 mg/l bocsci.comoup.com bocsci.comoup.com
Burkholderia multivoransBioactive researchgate.net researchgate.net
Burkholderia dolosaActive researchgate.net researchgate.net

Advancements in Synthetic Biology for Enhanced Production and Diversification

The biosynthesis of this compound is carried out by a complex modular polyketide synthase (PKS) system, which includes both cis- and trans-AT subunits. bocsci.comresearchgate.netnih.govacs.org The structural complexity of this compound makes de novo chemical synthesis challenging. ukri.org Synthetic biology offers a viable alternative for both producing this compound and generating novel analogs. ukri.orgthieme-connect.com

Research has focused on understanding the enacyloxin biosynthetic gene cluster and the enzymatic steps involved, including an unusual chain release mechanism catalyzed by a nonribosomal peptide synthetase (NRPS) condensation domain and a non-elongating ketosynthase domain. nih.govportlandpress.com Exploiting the modularity of the Enacyloxin PKS through synthetic biology approaches allows for the potential to mix and match enzymatic domains or introduce modifications to generate new-to-nature enacyloxin derivatives with altered or improved properties. ukri.orgportlandpress.com This includes efforts to enhance production yields and create structural variations for lead optimization.

Structure-Guided Rational Design of Antibiotic Candidates

The availability of structural information, particularly the crystal structure of this compound bound to its target EF-Tu, provides a strong foundation for structure-guided rational design. nih.govmdpi.com By understanding the precise interactions between this compound and the EF-Tu binding pocket, researchers can design modified structures with potentially improved binding affinity, stability, and activity. nih.govmdpi.comumass.edu

Exploration of Chemical Space for Lead Optimization

The challenges associated with this compound, including its instability and complex synthesis, highlight the need for exploring chemical space to identify and optimize lead compounds. This involves generating and evaluating structural analogs of this compound with modified properties. Approaches can include both traditional medicinal chemistry efforts and the use of computational methods.

This compound has been utilized to generate pharmacophores for virtual screening of chemical libraries, which is a method for exploring chemical space to find potential new therapeutic candidates based on the structural features required for binding to the target. researchgate.net The insights gained from structure-guided design (Section 10.5) directly inform the exploration of chemical space by identifying key regions of the molecule that can be modified while maintaining or improving activity and stability. Future research will involve systematic structural variations of this compound, guided by biological evaluation and structural data, to discover derivatives with enhanced therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.